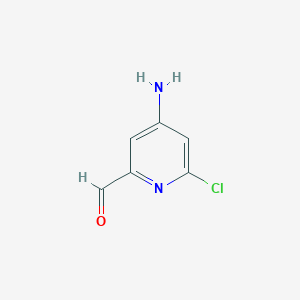
4-Amino-6-chloropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-chloropicolinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of picolinaldehyde, characterized by the presence of an amino group at the 4-position and a chlorine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by the introduction of an amino group. One common method includes the reaction of picolinaldehyde with thionyl chloride to introduce the chlorine atom, followed by the reaction with ammonia to introduce the amino group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: 4-Amino-6-chloropicolinic acid.
Reduction: 4-Amino-6-chloropicolinalcohol.
Substitution: 4-Amino-6-methoxypicolinaldehyde
Scientific Research Applications
4-Amino-6-chloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropicolinaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can then undergo further reactions. Its chlorine atom can participate in halogen bonding, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 4-Amino-2-chloropyridine
- 4-Amino-6-methylpicolinaldehyde
- 4-Amino-6-bromopicolinaldehyde
Comparison: 4-Amino-6-chloropicolinaldehyde is unique due to the specific positioning of the amino and chlorine groups, which confer distinct reactivity and properties compared to its analogs. For instance, 4-Amino-2-chloropyridine lacks the aldehyde group, affecting its chemical behavior and applications.
Properties
CAS No. |
1060809-65-5 |
|---|---|
Molecular Formula |
C6H5ClN2O |
Molecular Weight |
156.57 g/mol |
IUPAC Name |
4-amino-6-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9) |
InChI Key |
WULNKBTWIAYXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
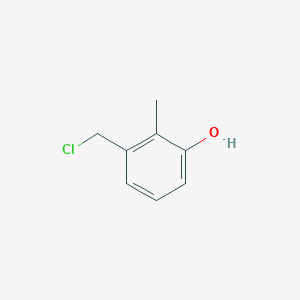
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
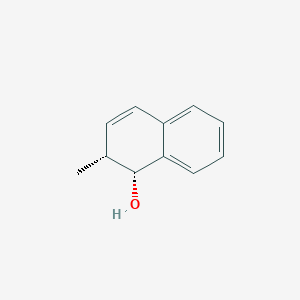
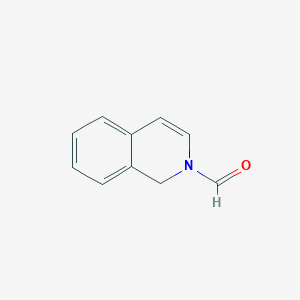
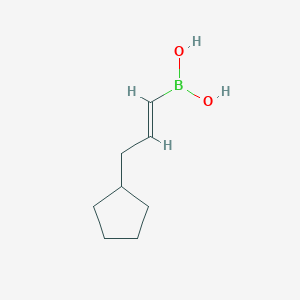

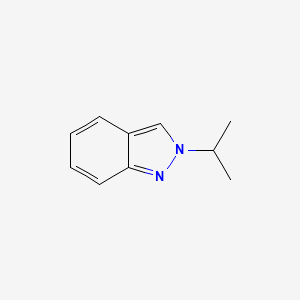
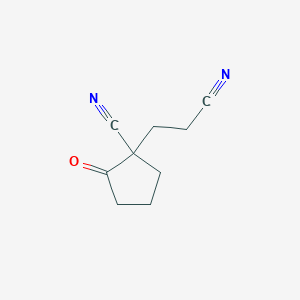
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
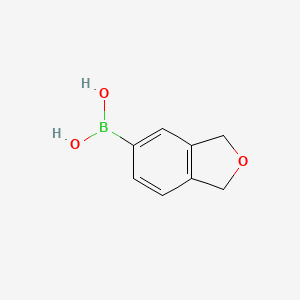
![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)

![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
